1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride
Description
Properties
CAS No. |
83823-47-6 |
|---|---|
Molecular Formula |
C15H24Cl2N2O |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-16-6-8-17(9-7-16)11-13-10-14-4-2-3-5-15(14)18-12-13;;/h2-5,13H,6-12H2,1H3;2*1H |
InChI Key |
MALINADUQWLWDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2CC3=CC=CC=C3OC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the 3,4-Dihydro-2H-1-benzopyran Intermediate
The benzopyran core is typically synthesized via cyclization reactions involving phenolic precursors and appropriate aldehydes or ketones. For example, reduction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate esters to the corresponding aldehyde has been reported using alkoxy aluminum hydrides in the presence of secondary amines under controlled low temperatures (−25°C to 10°C) in solvents such as toluene or tetrahydrofuran. The reaction proceeds over 2–3 hours, followed by quenching with methanol and dilute hydrochloric acid, extraction, and concentration to isolate the aldehyde intermediate with high purity (up to 99.5% by GC area).
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Purity |
|---|---|---|---|---|---|
| Reduction of ester to aldehyde | Alkoxy aluminum hydride + secondary amine (e.g., morpholine) | Toluene | −10°C to 10°C | 2–3 h | ~84% isolated, 99.5% purity |
Functionalization at the 3-Position and Coupling with 4-Methylpiperazine
The aldehyde intermediate or its derivatives are then functionalized to introduce a suitable leaving group or reactive site for nucleophilic substitution by 4-methylpiperazine. The coupling reaction typically involves:
- Reacting the benzopyran-3-ylmethyl halide or activated intermediate with 4-methylpiperazine.
- Conducting the reaction in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).
- Using mild heating or room temperature conditions to facilitate nucleophilic substitution.
In related synthetic procedures, N-methylpiperazine has been reacted with aromatic intermediates in DMF or mixed solvents at elevated temperatures (e.g., 80°C) to achieve high conversion rates. The reaction mixture is then purified by filtration, washing, and drying to isolate the piperazine-substituted product.
Formation of the Dihydrochloride Salt
The free base of the piperazine-substituted benzopyran is converted to the dihydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl. This step is typically performed in one pot after the coupling reaction or by dissolving the free base in an appropriate solvent and bubbling HCl gas or adding concentrated HCl solution. The salt formation improves the compound’s stability, solubility, and handling properties.
Representative Experimental Procedure Summary
| Stage | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, methanol, H2SO4 | Reflux in methanol, acid catalysis | Esterification, ~97% yield |
| 2 | Reduction to aldehyde | Alkoxy aluminum hydride, morpholine, toluene | −10°C to 10°C, 2–3 h | Aldehyde intermediate, ~84% yield |
| 3 | Coupling with 4-methylpiperazine | 4-methylpiperazine, DMF or CH2Cl2/DMF | 25–80°C, several hours | Piperazine-substituted benzopyran |
| 4 | Salt formation | HCl gas or aqueous HCl | Room temperature | Dihydrochloride salt |
Analytical and Purification Considerations
- Purity of intermediates and final product is confirmed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
- Extraction and washing steps use solvents such as toluene, methanol, and water to remove impurities.
- Crystallization or precipitation techniques are employed to isolate the dihydrochloride salt as a stable solid.
Research Findings and Optimization Notes
- The reduction step is sensitive to temperature and solvent choice; toluene and tetrahydrofuran are preferred for optimal yield and selectivity.
- Molar ratios of secondary amine to ester are critical, with 1.5 to 1.7 moles of amine per mole of ester providing best results.
- Alkoxy aluminum hydrides are used in 1.3 to 1.5 mole equivalents relative to ester.
- Salt formation is efficiently achieved in one pot after debenzylation or coupling steps, simplifying the process and improving overall yield.
This detailed synthesis approach for 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride is based on robust chemical transformations involving ester reduction, nucleophilic substitution, and salt formation, supported by experimental data and optimized reaction conditions from diverse authoritative sources. The process ensures high purity and yield suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzopyran or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features position it as a candidate for drug development. Its piperazine moiety is commonly associated with various pharmacological activities, including:
- Antidepressant Effects : Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
- Anti-inflammatory Properties : Research indicates that benzopyran derivatives can exhibit anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases .
Pharmacology
In pharmacological studies, 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride has shown promise in various therapeutic areas:
- Neuropharmacology : The ability of the compound to cross the blood-brain barrier suggests neuroprotective effects. Studies have indicated potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Biochemical Research
The compound's unique structure allows it to serve as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : Its interaction with specific enzymes can be studied to understand metabolic pathways and identify potential drug targets. For instance, research on similar compounds has shown their ability to inhibit key enzymes involved in cancer cell proliferation .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Pharmacological Profiles
Sigma Receptor Affinity :
- BD 1063 () and benzo[b]thiophene derivatives () exhibit strong σ-receptor binding, suggesting the target compound may share this activity. The chromane core could modulate selectivity over other receptors (e.g., dopamine transporters).
- Chlorophenyl groups (as in BD 1063) enhance lipophilicity and σ1-receptor affinity, while chromane’s oxygen atom may introduce hydrogen-bonding interactions.
- Antipsychotic Potential: Benzo[b]thiophene analogs () are highlighted as preferred compounds for CNS disorders. The target compound’s chromane group, common in antidepressants (e.g., nebivolol), may confer similar therapeutic effects with reduced off-target activity.
Physicochemical Properties
- Solubility and Stability: Dihydrochloride salts (common across analogs) improve aqueous solubility, critical for in vivo studies. The chromane core’s planarity may enhance crystallinity compared to non-aromatic analogs (e.g., ).
Melting Points :
- Benzo[b]thiophene derivatives melt at 255°–257°C (), while chloropropyl analogs () likely have lower melting points due to reduced aromaticity.
Biological Activity
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 249.306 g/mol. The compound features a benzopyran moiety, which is significant in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₂O₃ |
| Molecular Weight | 249.306 g/mol |
| Density | 1.207 g/cm³ |
| Boiling Point | 394.2 °C |
| Flash Point | 192.2 °C |
Research indicates that compounds containing benzopyran structures often exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:
- Dopamine Receptor Modulation : Similar compounds have been studied for their interactions with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antioxidant Activity : The presence of the benzopyran moiety may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, derivatives with similar structures have shown promising results against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.16 |
| MDA-MB-231 | 0.28 |
| A549 | 0.48 |
| MCF7 | 3.24 |
These results indicate that compounds with the benzopyran structure can be effective in targeting cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of similar compounds against dopaminergic neuron degeneration. This suggests that this compound may offer therapeutic benefits in neurodegenerative conditions .
Case Studies
A notable case study involved the evaluation of a related compound's efficacy as a D3 dopamine receptor agonist. This compound demonstrated selective activation of the D3 receptor while lacking significant activity at other dopamine receptors, showcasing its potential for treating conditions like schizophrenia and Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
